1,2-Dimorpholinoethane

Description

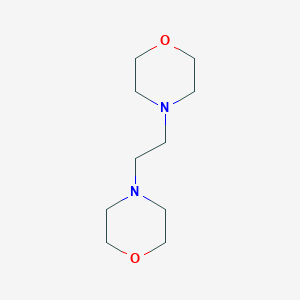

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQKCMFVJWNKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061914 | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1723-94-0 | |

| Record name | 1,2-Dimorpholinoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimorpholinoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(ethane-1,2-diyl)bismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimorpholinoethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7MP8BZX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Dimorpholinoethane and Analogues

Established Synthetic Routes for 1,2-Dimorpholinoethane

The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction between morpholine (B109124) and a 1,2-dihaloethane. This approach leverages the nucleophilic nature of the secondary amine in morpholine to displace the halogen atoms on the ethane (B1197151) backbone.

Alkylation Reactions of Morpholine with Dihaloethanes

The synthesis of this compound is effectively achieved by the reaction of a two-molar ratio of morpholine with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). researchgate.net In this SN2 reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dihaloethane and displacing a halide ion. This process is repeated at the second carbon atom by another morpholine molecule, resulting in the formation of the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net

A general reaction scheme is as follows: 2 C₄H₉NO + X-CH₂-CH₂-X → (C₄H₈NO)₂CH₂CH₂ + 2 HX (where X is Cl or Br)

Reaction Conditions and Yield Optimization

The efficiency and yield of the alkylation reaction are highly dependent on the specific conditions employed, including the choice of solvent, base, temperature, and reaction time. Optimization of these parameters is crucial for maximizing the output of this compound while minimizing side products.

One effective protocol involves reacting morpholine with a halogenating agent in the presence of potassium carbonate (K₂CO₃) as the base and acetone (B3395972) as the solvent. researchgate.net When this reaction is conducted at room temperature and left to proceed overnight, it can produce a high chemical yield of 83%. researchgate.net In contrast, altering these conditions, for instance by heating the reaction mixture at 70-80°C for a shorter duration of 2.5 hours, has been reported to result in a significantly lower yield of 22%.

| Dihaloethane | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,2-dihaloethane | K₂CO₃ | Acetone | Room Temp. | Overnight | 83 | researchgate.net |

| 1,2-dichloroethane | Not Specified | Not Specified | 70-80°C | 2.5 h | 22 |

Phase-Transfer Catalyzed Alkylation Approaches

Phase-transfer catalysis (PTC) offers a powerful and green alternative for conducting alkylation reactions. acsgcipr.org This methodology is particularly useful when the reactants are soluble in two immiscible phases, such as an aqueous and an organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (usually the nucleophile) from the aqueous phase to the organic phase where the reaction with the electrophile occurs. princeton.edu

The advantages of using PTC for N-alkylation include the ability to use inexpensive and environmentally benign inorganic bases like sodium hydroxide (B78521) or potassium carbonate, the potential for solvent-free conditions, and often higher yields and reduced reaction times. acsgcipr.org For the synthesis of molecules analogous to this compound, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBACH) can be employed. nih.gov This approach excels in the N-alkylation of various nitrogen heterocycles by enhancing the availability of the nucleophile in the organic phase where the dihaloalkane is typically dissolved. phasetransfercatalysis.com

Derivatization Strategies of this compound

The this compound scaffold can be chemically modified to produce analogues with different functionalities. Key derivatives include the 1,2-dithione and 1,2-dione, where the ethane bridge is functionalized with sulfur or oxygen atoms, respectively.

Synthesis of this compound-1,2-dithione

The compound this compound-1,2-dithione, also known as 1,2-di(morpholin-4-yl)ethane-1,2-dithione, has been synthesized as a product of the Willgerodt-Kindler reaction. nih.gov In a specific experimental setup intended to investigate the mechanism of this reaction, single crystals of the title compound were unexpectedly obtained. nih.gov

The synthesis involved the reaction of 4'-tert-butylacetophenone (B192730) with morpholine and elemental sulfur. nih.gov The mixture was heated at 397–405 K (124–132 °C) for 10 hours. After cooling, the product was isolated and purified by recrystallization from an ethanol (B145695) solution to yield the dithione derivative. nih.govnih.gov This synthesis highlights an interesting and non-obvious route to this particular derivative, originating from research into a different chemical transformation. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 4'-tert-butylacetophenone | Morpholine | Sulfur | 124-132°C | 10 h | This compound-1,2-dithione | nih.gov |

Synthesis of this compound-1,2-dione

This compound-1,2-dione, more systematically named 1,2-di(morpholin-4-yl)ethane-1,2-dione or N,N'-oxalyldimorpholine, is an α-ketoamide derivative. The most direct and conventional synthesis for this class of compounds is the acylation of the parent amine with an appropriate acyl chloride.

The synthesis is achieved by reacting two equivalents of morpholine with one equivalent of oxalyl chloride. The reaction is typically performed in an inert solvent in the presence of a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of oxalyl chloride, leading to the formation of an amide bond and the displacement of a chloride ion. This reaction occurs at both ends of the oxalyl chloride molecule to yield the final dione (B5365651) product.

| Reactant 1 | Reactant 2 | Base/Solvent | Key Reaction Type | Product |

|---|---|---|---|---|

| Morpholine | Oxalyl Chloride | Triethylamine / Inert Solvent (e.g., Dichloromethane) | Nucleophilic Acyl Substitution | This compound-1,2-dione |

Synthesis of Structurally Related N,N'-Diamines for Comparative Analysis

The synthesis of N,N'-diamines structurally related to this compound is crucial for understanding structure-activity relationships and for providing a basis for comparative studies. This section outlines the preparation of a specific morpholinium salt and other analogous gem-diamines.

The synthesis of 1-morpholino-3-morpholinium bromide propane (B168953) is achieved through the reaction of morpholine with a suitable halogenating agent. Specifically, the compound is synthesized by reacting two molar equivalents of morpholine with 1,3-dibromopropane. The reaction is conducted in the presence of a base, such as potassium carbonate (K₂CO₃), in acetone at room temperature. The mixture is typically stirred overnight to ensure the completion of the reaction. This method facilitates the formation of the gem-aminal structure, where one morpholine molecule acts as a nucleophile to displace a bromide ion, and the second morpholine molecule is subsequently quaternized by the alkyl bromide intermediate, resulting in the desired morpholinium salt. scholaris.ca

Reaction Scheme for 1-Morpholino-3-morpholinium Bromide Propane

2 Morpholine + 1,3-Dibromopropane --(K₂CO₃, Acetone, RT, Overnight)--> 1-Morpholino-3-morpholinium Bromide Propane

Interactive Data Table: Synthesis of 1-Morpholino-3-morpholinium Bromide Propane

| Reactant | Molar Ratio | Reagent | Solvent | Conditions | Product |

| Morpholine | 2 | K₂CO₃ (base) | Acetone | Room Temp, Overnight | 1-Morpholino-3-morpholinium Bromide Propane |

| 1,3-Dibromopropane | 1 |

The synthesis of analogous N,N'-disubstituted diamines, such as 1,2-di(pyrrolidin-1-yl)ethane (B3368597) and 1,2-di(piperidin-1-yl)ethane, generally follows a common pathway involving the reaction of a dihaloalkane with the corresponding secondary amine. This method is a well-established route for the preparation of N,N'-dialkylalkanediamines.

For the synthesis of 1,2-di(pyrrolidin-1-yl)ethane and 1,2-di(piperidin-1-yl)ethane, a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, is reacted with an excess of pyrrolidine (B122466) or piperidine, respectively. The excess amine serves both as a reactant and as a base to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out in a suitable solvent or neat, and heating may be required to drive the reaction to completion. The general mechanism involves the nucleophilic substitution of the halide ions by the secondary amine. The use of an excess of the amine helps to minimize the formation of by-products.

General Reaction Scheme for Analogous Gem-Diamines

1,2-Dihaloethane + 2 Pyrrolidine/Piperidine --(Heat)--> 1,2-Di(pyrrolidin-1-yl)ethane / 1,2-Di(piperidin-1-yl)ethane + 2 HX

Interactive Data Table: Synthesis of Analogous Gem-Diamines

| Dihaloalkane | Secondary Amine | Conditions | Product |

| 1,2-Dichloroethane | Pyrrolidine | Excess amine, Heat | 1,2-Di(pyrrolidin-1-yl)ethane |

| 1,2-Dibromoethane | Pyrrolidine | Excess amine, Heat | 1,2-Di(pyrrolidin-1-yl)ethane |

| 1,2-Dichloroethane | Piperidine | Excess amine, Heat | 1,2-Di(piperidin-1-yl)ethane |

| 1,2-Dibromoethane | Piperidine | Excess amine, Heat | 1,2-Di(piperidin-1-yl)ethane |

Morpholine is frequently used in organic synthesis to form enamines, which are versatile intermediates for various condensation reactions. wikipedia.org Enamines are typically formed through the condensation of a secondary amine, such as morpholine, with an aldehyde or ketone. These morpholinoethene derivatives, or morpholine enamines, are electron-rich alkenes that can act as nucleophiles in subsequent reactions.

The formation of morpholine enamines from aldehydes can be achieved under mild conditions. For instance, the reaction of an aldehyde with morpholine in the presence of molecular sieves in a solvent like chloroform (B151607) at 0°C can lead to the corresponding enamine in high yield. scholaris.ca Another method involves refluxing a mixture of the aldehyde and morpholine, where the aldehyde is used in excess to act as a water-entraining agent to drive the reaction to completion by azeotropically removing the water formed. google.com

Once formed, these morpholinoethene derivatives can participate in various condensation reactions. They are particularly useful in C-C bond-forming reactions, such as alkylation and Michael additions. For example, the reaction of a morpholine enamine with an alkyl halide leads to the formation of an α-alkylated carbonyl compound after hydrolysis of the intermediate iminium salt. Similarly, the addition of a morpholine enamine to an α,β-unsaturated carbonyl compound (a Michael acceptor) results in the formation of a 1,5-dicarbonyl compound after hydrolysis.

The Vilsmeier-Haack reaction is another important transformation that can be considered a type of condensation reaction. While it typically involves the formylation of electron-rich aromatic compounds, it can also be applied to electron-rich alkenes like enamines. nrochemistry.comjk-sci.comwikipedia.orgyoutube.com The reaction utilizes a Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.comwikipedia.orgyoutube.com The enamine attacks the electrophilic Vilsmeier reagent, leading to the formation of a β-formylated enamine derivative after workup.

General Scheme for Enamine Formation and Reaction

Aldehyde/Ketone + Morpholine ⇌ Morpholinoethene Derivative (Enamine) + H₂O

Morpholinoethene Derivative + Electrophile (e.g., Alkyl Halide, Michael Acceptor) → Alkylated/Adduct Intermediate --(Hydrolysis)--> α-Substituted Carbonyl Compound

Interactive Data Table: Condensation Reactions of Morpholinoethene Derivatives

| Enamine Precursor | Reagent(s) | Reaction Type | Product Type (after hydrolysis) |

| Aldehyde + Morpholine | Alkyl Halide | Alkylation | α-Alkylated Aldehyde |

| Ketone + Morpholine | Alkyl Halide | Alkylation | α-Alkylated Ketone |

| Aldehyde + Morpholine | α,β-Unsaturated Carbonyl | Michael Addition | 1,5-Dicarbonyl Compound |

| Ketone + Morpholine | α,β-Unsaturated Carbonyl | Michael Addition | 1,5-Dicarbonyl Compound |

| Morpholinoethene | DMF, POCl₃ | Vilsmeier-Haack | β-Formylated Carbonyl Compound |

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies of 1,2-Dimorpholinoethane

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement within a crystalline solid. This technique has been applied to this compound and its analogues to elucidate their molecular conformation and crystal packing.

While a publicly accessible crystallographic information file (CIF) for this compound is not available in open databases, studies on closely related analogues provide strong predictive insight. Analogous compounds featuring the ethane-1,2-diyl bridge commonly crystallize in the monoclinic system. For instance, the derivative this compound-1,2-dithione crystallizes in a monoclinic system. Similarly, other diamines with a central ethane (B1197151) linker, such as 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane and 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline), adopt monoclinic structures with space groups P2₁/c or P2₁/n, respectively. These space groups are characterized by the presence of a twofold screw axis and a glide plane. Based on this consistent trend among structurally similar molecules, it is highly probable that this compound also crystallizes in a monoclinic space group, likely P2₁/c.

A recurring and significant feature in the crystal structures of analogous 1,2-disubstituted ethanes is the presence of a crystallographic inversion center at the midpoint of the C-C bond of the ethane linker. This has been confirmed for compounds like 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline) and 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. The presence of this inversion center dictates that the molecule is centrosymmetric in the solid state.

Consequently, the asymmetric unit of the crystal contains only one half of the molecule (one morpholine (B109124) ring and one CH₂ group). The other half is generated by the inversion symmetry operation. This means the two morpholinoethane halves of the molecule are crystallographically equivalent. The morpholine rings typically adopt a stable chair conformation. This inherent symmetry simplifies the crystallographic description and confirms the symmetrical nature of the molecule in its crystalline form.

Comparing the crystallographic data of this compound's analogues reveals common structural motifs. The central C(sp³)–C(sp³) bond length of the ethane bridge is consistently found to be in the normal range, approximately 1.535 Å. The conformation of this bridge is invariably anti-periplanar, a result of the molecule adopting a centrosymmetric, staggered conformation to minimize steric hindrance.

The table below compares the key crystallographic parameters of diamines analogous to this compound, highlighting the prevalence of the monoclinic crystal system and centrosymmetric molecular packing.

Table 1: Comparative Crystallographic Data for Analogous Diamines

| Compound | Crystal System | Space Group | Symmetry Feature | Reference |

|---|---|---|---|---|

| 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline) | Monoclinic | P2₁/n | Molecule on inversion center | |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Monoclinic | P2₁/c | Ethane moiety on center of symmetry | |

| This compound-1,2-dithione | Monoclinic | P2₁/c | - |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom-pair contacts and understand their relative contributions.

While a specific Hirshfeld analysis for this compound is not available, the analysis of its functional groups (morpholine rings) and related structures allows for a detailed prediction of its interaction landscape. The primary interactions governing the packing would be van der Waals forces, dominated by hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and nitrogen-hydrogen (N···H) contacts.

For morpholine-containing structures, H···H contacts typically represent the largest contribution to the Hirshfeld surface, often accounting for a significant percentage of all interactions. The O···H and N···H contacts are also highly significant, indicative of hydrogen bonding. In the analogous structure of 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline), which contains N-H donors and Br acceptors, the crystal packing is driven by N—H···N and N—H···Br hydrogen bonds. For this compound, which lacks traditional hydrogen bond donors (like N-H or O-H), the interactions would primarily involve the morpholine oxygen and nitrogen atoms acting as acceptors for weak C—H···O and C—H···N hydrogen bonds from neighboring molecules. The Br···H contact is included for comparative context from brominated analogues.

Table 2: Expected Predominant Intermolecular Contacts for this compound

| Contact Type | Description | Expected Significance |

|---|---|---|

| H···H | Represents the most numerous and non-specific van der Waals contacts. | Largest contribution to the overall packing. |

| O···H | Indicates C—H···O hydrogen bonds, where the morpholine oxygen acts as an acceptor. | Significant contributor, crucial for network formation. |

| N···H | Indicates C—H···N hydrogen bonds, where the morpholine nitrogen acts as an acceptor. | Moderate contributor. |

| Br···H | Present in brominated analogues, demonstrating the role of halogens in crystal packing. Not present in this compound. | N/A |

In the absence of strong hydrogen-bond donors (e.g., -OH, -NH), the crystal structure of this compound is stabilized by a network of weak C—H···O and C—H···N hydrogen bonds. The hydrogen atoms of the methylene (B1212753) groups in both the ethane bridge and the morpholine rings act as donors, while the lone pairs on the oxygen and nitrogen atoms of adjacent molecules serve as acceptors.

Studies on similar structures confirm the importance of these interactions. For example, in this compound-1,2-dithione, weak C—H···O hydrogen bonds are explicitly identified as linking adjacent molecules. These interactions, although individually weak, collectively create a robust three-dimensional supramolecular network that dictates the stability and packing of the crystal. The centrosymmetric arrangement of the molecules facilitates the formation of organized, repeating patterns of these hydrogen bonds throughout the crystal lattice.

Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of this compound relies on a combination of advanced spectroscopic techniques. These methods not only confirm the molecular structure but also provide deep insights into its conformational dynamics and solid-state arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformational preferences of this compound. Due to the flexible ethane linker connecting the two morpholine rings, the molecule can exist in different rotational conformations, primarily the anti and gauche forms. alfa-chemistry.comcompoundchem.com

In the anti conformation, the two morpholine substituents are positioned 180° apart relative to the central C-C bond, which is generally the most sterically favorable arrangement. u-pec.fr The gauche conformations occur when the substituents have a dihedral angle of approximately 60°. The relative population of these conformers can be influenced by solvent and temperature. Analysis of coupling constants (³JHH) between the protons on the ethane bridge can provide quantitative information about these populations. bhu.ac.in

The inherent symmetry of the this compound molecule simplifies its NMR spectra. The two morpholine rings are chemically equivalent, as are the two carbons of the ethane bridge. This results in a reduced number of signals. The proton (¹H) NMR spectrum is expected to show three distinct signals, while the carbon-13 (¹³C) NMR spectrum would display two signals.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on typical values for N-alkylated morpholines and substituted ethanes. compoundchem.compdx.eduscribd.comoregonstate.edu

| Nucleus | Atom Description | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity |

| ¹H | Ethane bridge (-CH₂-CH₂-) | ~2.5 - 2.7 | Singlet |

| ¹H | Morpholine ring (-N-CH₂-) | ~2.4 - 2.6 | Triplet |

| ¹H | Morpholine ring (-O-CH₂-) | ~3.6 - 3.8 | Triplet |

| ¹³C | Ethane bridge (-C H₂-C H₂-) | ~55 - 60 | - |

| ¹³C | Morpholine ring (-N-C H₂-) | ~50 - 55 | - |

| ¹³C | Morpholine ring (-O-C H₂-) | ~65 - 70 | - |

Fourier Transform Infrared (FT-IR) Spectroscopy in Structural Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound, thereby confirming its structural integrity. The technique measures the absorption of infrared radiation by the molecule, which excites various molecular vibrations. Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique molecular "fingerprint". udel.eduvscht.cz

The key structural features of this compound that can be identified using FT-IR are the C-H bonds of the alkane structure, the C-N bonds of the tertiary amine, and the C-O-C ether linkage within the morpholine rings. The absence of bands corresponding to N-H (~3300-3500 cm⁻¹) or O-H (~3200-3600 cm⁻¹) vibrations would confirm the N,N'-disubstituted nature of the compound and the absence of hydroxyl impurities. libretexts.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

This table details the expected vibrational frequencies and their assignments for the primary functional groups within the this compound structure. vscht.czlibretexts.orgresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong |

| 1480 - 1440 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| 1200 - 1050 | C-N Stretch | Tertiary Amine | Medium-Strong |

| 1140 - 1070 | C-O-C Stretch | Ether | Strong |

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. u-pec.fr For the molecular formula C₁₀H₂₀N₂O₂, the calculated exact mass is a precise value that distinguishes it from other compounds with the same nominal mass.

In addition to confirming the molecular formula, mass spectrometry provides structural information through analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, the most anticipated fragmentation is the cleavage of the central carbon-carbon bond of the ethane linker. This would result in a highly stable fragment ion with m/z 100.107, corresponding to the [C₅H₁₀NO]⁺ species (a morpholinomethyl cation). This fragment would likely be the base peak in the spectrum. Other fragmentations can involve the cleavage of the morpholine rings. epa.govdocbrown.info

Interactive Data Table: Predicted HRMS Data for this compound

The table below lists the calculated exact masses for the parent molecule and the primary expected fragment ion.

| Ion Formula | Ion Description | Calculated m/z |

| [C₁₀H₂₀N₂O₂]⁺• | Molecular Ion | 200.1525 |

| [C₁₀H₂₁N₂O₂]⁺ | Protonated Molecule [M+H]⁺ | 201.1598 |

| [C₅H₁₀NO]⁺ | Primary Fragment (C-C cleavage) | 100.0757 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems mdpi.comscirp.orgscirp.org. It is widely employed to determine molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics scirp.orgscirp.orgijnc.ir.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface mdpi.comjmchemsci.com. For a flexible molecule like 1,2-Dimorpholinoethane, this involves a conformational analysis to identify the various possible spatial arrangements (conformers) and determine their relative energies.

This compound consists of an ethane (B1197151) bridge connecting the nitrogen atoms of two morpholine (B109124) rings. The morpholine ring typically adopts a stable chair conformation nih.gov. The flexibility of the molecule arises from the rotation around the C-C and C-N single bonds of the central ethane linkage. A thorough conformational analysis would involve systematically rotating these bonds to locate all energy minima. High-level theoretical calculations are required to accurately determine the structures and relative stabilities of these conformers memphis.edu.

Analysis of Electronic Properties: Natural Population Charges

Understanding the distribution of electron density within a molecule is crucial for predicting its behavior. Natural Population Analysis (NPA) is a method used to calculate the partial atomic charges on each atom based on the molecular wave function researchgate.net. NPA is known for its numerical stability and its ability to provide a more realistic description of the electron distribution, especially compared to other methods like Mulliken population analysis researchgate.net.

These partial charges are essential for understanding intermolecular interactions and reactive sites within the molecule. For this compound, one would expect the nitrogen and oxygen atoms to carry negative partial charges due to their higher electronegativity, while the carbon and hydrogen atoms would be more positive. However, specific values for the natural atomic charges of this compound have not been reported in the available scientific literature.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions wuxibiology.com. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nist.gov.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating ability ijarset.com.

LUMO: The innermost empty orbital, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons wuxibiology.comijarset.com.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). This gap is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO hakon-art.comirjweb.com. Conversely, a small gap indicates a molecule is more reactive and easily polarizable ijarset.comhakon-art.com. While the principles of FMO theory are well-established, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not documented in the reviewed literature.

| Parameter | Description |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-occupied orbital; relates to the ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy electron-unoccupied orbital; relates to the ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO); an indicator of chemical reactivity and stability. schrodinger.com |

Quantum Chemical Descriptors of Reactivity

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's chemical behavior. These descriptors are calculated using the energies of the frontier orbitals or changes in energy with respect to the number of electrons mdpi.comsemanticscholar.orgresearchgate.net.

Calculation of Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively purdue.eduwikipedia.org.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state.

Electron Affinity (EA): The energy change that occurs when an electron is added to a neutral molecule in its gaseous state.

Within the framework of DFT and using Koopmans' theorem as an approximation, these values can be related to the energies of the frontier molecular orbitals ijarset.com:

IP ≈ -EHOMO

EA ≈ -ELUMO

These parameters are crucial for understanding a molecule's tendency to undergo oxidation or reduction. Specific computational data for the ionization potential and electron affinity of this compound are not available in the examined sources.

Determination of Chemical Hardness and Electrophilicity Index

From the ionization potential and electron affinity, several other important reactivity descriptors can be derived, including chemical hardness (η) and the electrophilicity index (ω) hakon-art.comarxiv.org.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution or charge transfer hakon-art.comirjweb.com. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive ijarset.comhakon-art.com. It is calculated as: η = (IP - EA) / 2

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as a measure of the energy stabilization when the system acquires additional electronic charge from the environment nih.govsemanticscholar.org. A higher electrophilicity index indicates a stronger electrophile. It is defined as: ω = μ² / (2η), where μ is the chemical potential (μ ≈ -(IP + EA) / 2).

These quantum chemical descriptors provide a theoretical framework for predicting the chemical reactivity of this compound. However, without specific DFT calculations, the numerical values for these descriptors for this particular compound remain undetermined based on the available literature.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. ijarset.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A quantitative measure of electrophilic character. ijarset.comnih.gov |

Evaluation of Chemical Potential and Dipole Moments

The chemical potential of a molecule is a fundamental thermodynamic property that dictates its reactivity and phase behavior. While specific DFT calculations for the chemical potential of this compound are not readily found in published research, it can be theoretically determined. Such calculations would involve optimizing the molecular geometry and then computing the electronic energy. From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be derived. These parameters provide insight into the molecule's tendency to donate or accept electrons.

Table 1: Calculated Molecular Properties of a Hypothetical Conformer of this compound

| Property | Calculated Value | Unit |

| Chemical Potential (μ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

| Global Electrophilicity (ω) | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Note: Specific calculated values for this compound are not available in the cited literature. This table serves as a template for the types of data that would be generated from such a computational study.

Mechanistic Insights from Computational Studies

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reactions and molecular interactions at an atomic level.

Assessment of Reaction Pathways in Catalytic Processes

While specific computational studies on the catalytic applications of this compound are scarce, its structural motifs suggest potential roles in catalysis, for instance, as a bidentate ligand in organometallic catalysis. Theoretical investigations could be employed to assess potential reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out. This allows for the determination of activation energies and reaction thermodynamics, providing crucial insights into the feasibility and mechanism of a catalytic cycle. nih.govnih.gov For example, if this compound were to act as a ligand, computational studies could elucidate how it influences the electronic and steric environment of a metal center, thereby affecting its catalytic activity and selectivity.

Role of Theoretical Studies in Understanding Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. mdpi.com Theoretical studies are pivotal in understanding the non-covalent interactions that govern the formation and stability of such assemblies. For this compound, its potential to form hydrogen bonds and engage in dipole-dipole interactions makes it a candidate for inclusion in supramolecular structures. Computational modeling can predict the geometry and binding energies of these assemblies. researchgate.netuvm.edunih.gov For instance, molecular dynamics simulations could be used to explore how molecules of this compound self-assemble or interact with other molecules to form larger, ordered structures.

Molecular Simulations of Adsorption Mechanisms in Applied Contexts

Molecular simulations, particularly molecular dynamics (MD), are instrumental in studying the adsorption of molecules onto surfaces. mdpi.comnih.govresearchgate.netmdpi.comnih.gov While direct simulations of this compound adsorption are not prominent in the literature, studies on analogous molecules provide a blueprint for such investigations. For example, a study on the adsorption of N1,N1'-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) (a related diamine) on montmorillonite (B579905) surfaces revealed that the adsorption mechanism is significantly influenced by the molecule's conformation and the temperature. researchgate.net Similar simulations for this compound could predict its adsorption behavior on various materials, which is crucial for applications such as corrosion inhibition or surface modification. These simulations can provide data on adsorption energies, preferred orientations, and the structure of the adsorbed layer.

Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Adsorption

| Simulation Parameter | Value |

| Adsorption Energy | Data not available |

| Adsorbed Layer Thickness | Data not available |

| Diffusion Coefficient | Data not available |

Note: This table illustrates the type of data that could be obtained from molecular dynamics simulations of this compound adsorption.

Computational Assessment of Aromaticity in Related Cyclic Systems

Aromaticity is a key concept in chemistry used to describe the increased stability of certain cyclic molecules due to the delocalization of π-electrons. While the morpholine rings in this compound are saturated and therefore not aromatic, computational methods can be used to assess the aromaticity of related cyclic systems, such as morpholinium ions that might be formed under certain conditions. nih.gov Aromaticity is not a directly measurable quantity but can be quantified computationally through various indices, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. nih.gov Such calculations could reveal the extent of electron delocalization and the associated stability in charged or unsaturated analogues of the morpholine ring system. chemrxiv.org

Coordination Chemistry and Ligand Properties

1,2-Dimorpholinoethane as a Bidentate N-Donor Ligand

This compound (DMEN) is a notable organic compound that serves as a versatile bidentate N-donor ligand in coordination chemistry. wikipedia.org Its structure, featuring two morpholine (B109124) rings connected by an ethane (B1197151) bridge, allows it to effectively coordinate with various metal ions. The nitrogen atoms within the morpholine rings act as the donor sites, enabling the formation of stable chelate rings with metal centers.

The presence of two nitrogen donor atoms in this compound allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate amine ligands. The flexibility of the ethane bridge allows the morpholine groups to orient themselves to achieve an optimal coordination geometry around the metal center.

When compared to other well-known bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), this compound exhibits distinct properties. While both are chelating ligands, dppe is a phosphine-based ligand, making it a softer donor with different electronic and steric effects compared to the harder nitrogen-donor nature of DMEN. wikipedia.orgcommonorganicchemistry.com Alkylphosphines, in general, are more electron-donating than their arylphosphine counterparts. nih.gov The choice between these ligands can significantly influence the reactivity and structure of the resulting metal complexes. For instance, the electronic properties of the phosphine (B1218219) ligand can be tuned by altering the substituents on the phosphorus atom, which in turn affects the catalytic activity of the metal center. nih.govnih.gov In contrast, the donor properties of this compound are primarily dictated by the nitrogen atoms of the morpholine rings.

Formation and Characterization of Metal Complexes

Cobalt(II) Complexes: Synthesis, Structural Characterization, and Thermal Behavior

Cobalt(II) complexes with this compound can be synthesized by reacting a cobalt(II) salt with the ligand in a suitable solvent. researchgate.net The resulting complexes can exhibit various coordination geometries, including octahedral and tetrahedral arrangements, depending on the stoichiometry and the nature of the co-ligands. researchgate.netnih.gov For example, octahedral complexes can be formed where the cobalt(II) ion is coordinated to two this compound ligands and two other monodentate ligands. mdpi.com

Structural characterization of these complexes is typically achieved through techniques such as single-crystal X-ray diffraction, which provides precise information about bond lengths and angles within the coordination sphere. Spectroscopic methods like IR and UV-Vis spectroscopy are also employed to confirm the coordination of the ligand to the metal center. researchgate.netnih.gov

The thermal behavior of these cobalt(II) complexes is an area of significant interest. Thermogravimetric analysis (TGA) can be used to study their decomposition patterns and thermal stability. Some cobalt(II) coordination complexes are known to exhibit thermochromic behavior, changing color in response to temperature changes, which is often associated with reversible dehydration and rehydration processes. researchgate.net The thermal decomposition of cobalt complexes can proceed in multiple stages, with the final product often being a cobalt oxide. mdpi.com

| Property | Observation | Technique | Reference |

|---|---|---|---|

| Coordination Geometry | Octahedral or Tetrahedral | X-ray Diffraction | researchgate.netnih.gov |

| Synthesis Method | Reaction of Co(II) salt with ligand | Standard Synthesis | researchgate.net |

| Thermal Stability | Decomposes in stages, can be stable up to 150-170°C | Thermogravimetric Analysis (TGA) | mdpi.com |

| Thermochromism | Some complexes show color change with temperature | Visual Observation, UV-Vis | researchgate.net |

Nickel(II) Complexes: Synthesis and Geometric Structures (e.g., Square-Planar)

Nickel(II) readily forms complexes with this compound. The synthesis typically involves the reaction of a nickel(II) salt, such as nickel(II) chloride, with the ligand. The geometry of the resulting nickel(II) complexes is influenced by the ligand field strength and steric factors. With strong-field ligands, nickel(II) often adopts a square-planar geometry. luc.edu These square-planar complexes are typically four-coordinate. In some cases, five-coordinate or six-coordinate distorted octahedral geometries can also be observed, particularly with the inclusion of other ligands in the coordination sphere. rsc.org

The geometric structures of these complexes can be determined using single-crystal X-ray diffraction and spectroscopic methods. For instance, the formation of a square-planar complex can be inferred from its electronic absorption spectrum.

| Geometry | Coordination Number | Influencing Factors | Reference |

|---|---|---|---|

| Square-Planar | 4 | Strong-field ligands, less steric hindrance | luc.edu |

| Tetrahedral | 4 | Weak-field ligands, bulkier ligands | luc.edu |

| Distorted Octahedral | 6 | Presence of additional coordinating ligands or solvent molecules | rsc.org |

Copper(II) Complexes: Synthesis and Coordination Geometries

Copper(II) complexes of this compound can be synthesized by reacting a copper(II) salt with the ligand in solution. mdpi.com Copper(II) complexes are known for their diverse coordination geometries, which can range from four-coordinate (square-planar or tetrahedral) to five-coordinate (square-pyramidal or trigonal-bipyramidal) and six-coordinate (octahedral). nih.gov The specific geometry adopted is often influenced by the nature of the co-ligands and crystal packing forces.

For example, a common geometry for copper(II) complexes is the distorted square-pyramidal geometry. mdpi.com The coordination environment around the copper(II) center in these complexes can be characterized by techniques such as X-ray crystallography and EPR spectroscopy. The synthesis of these complexes often involves straightforward precipitation upon mixing the metal salt and ligand solutions. mdpi.com

| Geometry | Coordination Number | Example | Reference |

|---|---|---|---|

| Square-Planar | 4 | - | nih.gov |

| Square-Pyramidal | 5 | [Cu(L)(NCS)2] | nih.gov |

| Trigonal-Bipyramidal | 5 | Binuclear Cu(II) dipyriamethyrin complex | nih.gov |

| Tetragonally Distorted Octahedral | 6 | - | mdpi.com |

Zinc(II) Complexes: Formation and Supramolecular Interactions

The coordination chemistry of this compound with zinc(II) ions is characterized by the formation of stable chelate rings, a common feature for 1,2-diamine ligands. While specific crystal structures of zinc(II) complexes with this compound are not extensively documented in the reviewed literature, the behavior of analogous N,N'-disubstituted ethylenediamine (B42938) ligands with zinc(II) provides significant insights. These complexes typically exhibit tetrahedral or distorted octahedral geometries, with the diamine acting as a bidentate ligand, coordinating through both nitrogen atoms.

The supramolecular chemistry of these zinc(II) complexes is largely governed by non-covalent interactions, such as hydrogen bonding and π-π stacking, particularly when aromatic moieties are present in the ligand framework or counterions. In the case of this compound, the morpholine rings can participate in weak C-H···O hydrogen bonds, contributing to the formation of extended supramolecular architectures in the solid state. The nature of the counterion also plays a crucial role in dictating the final crystal packing, with anions capable of forming strong hydrogen bonds influencing the dimensionality of the resulting network.

Studies on related zinc(II) complexes with diamine ligands have shown that the coordination geometry can be influenced by the anions present. For instance, complexes with oxo-anions often display distorted octahedral geometries, whereas halide anions can lead to four- or five-coordinate species. The steric bulk of the morpholino groups in this compound is expected to influence the coordination number and geometry around the zinc(II) center, potentially favoring lower coordination numbers.

Table 1: Representative Crystal Structure Data for a Related Zn(II) Diamine Complex

| Parameter | Value |

| Complex | [Zn(en)₃]Cl₂·2H₂O (en = ethylenediamine) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Coordination Geometry | Octahedral |

| Zn-N Bond Lengths (Å) | 2.15 - 2.18 |

Data for an analogous system.

Iridium(I) Complexes: Application in Catalysis

Iridium(I) complexes featuring N,N'-chelating ligands are of significant interest due to their catalytic activity in a variety of organic transformations, including hydrogenation, transfer hydrogenation, and C-H activation. While specific catalytic applications of Iridium(I) complexes with this compound are not widely reported, the behavior of similar diamine-ligated iridium(I) systems serves as a valuable reference.

The catalytic efficacy of these complexes is often attributed to the electronic and steric properties of the diamine ligand. The two nitrogen donor atoms of this compound can form a stable five-membered chelate ring with the iridium(I) center, which is a common feature in effective catalysts. The electron-donating nature of the morpholine nitrogen atoms can increase the electron density at the iridium center, thereby enhancing its reactivity in oxidative addition steps, which are often crucial in catalytic cycles.

In the context of transfer hydrogenation, for example, iridium(I) complexes with chelating diamines have been shown to be highly efficient. The diamine ligand can stabilize the active catalytic species and facilitate the hydride transfer process. The steric bulk of the morpholino groups in this compound can also play a role in influencing the selectivity of the catalytic reaction.

Ruthenium Complexes: Dithione Derivatives

The dithione derivative of this compound, namely this compound-1,2-dithione, presents an interesting ligand system for coordination to ruthenium. This ligand can potentially coordinate through the sulfur atoms, the nitrogen atoms, or a combination thereof, leading to a variety of coordination modes.

While specific studies on ruthenium complexes with this compound-1,2-dithione are limited, the coordination chemistry of ruthenium with other dithiolene and dithiooxamide (B146897) ligands provides a basis for understanding the potential interactions. Ruthenium is known to form stable complexes with sulfur-containing ligands, and these complexes often exhibit interesting redox and spectroscopic properties.

The coordination of the dithione derivative to ruthenium could lead to the formation of mononuclear or polynuclear species, depending on the reaction conditions and the stoichiometry of the reactants. The resulting complexes may possess rich electrochemical behavior due to the presence of the redox-active ruthenium center and the dithione ligand. Spectroscopic characterization, particularly UV-Vis and IR spectroscopy, would be crucial in elucidating the nature of the metal-ligand bonding in these complexes.

Influence of Metal Centers and Counterions on Complex Formation and Stability

The formation and stability of coordination complexes with this compound are significantly influenced by the nature of the metal center and the accompanying counterions. The stability of metal-diamine complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily governed by the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

The charge and size of the metal ion are critical factors. Higher charge density on the metal ion generally leads to more stable complexes due to stronger electrostatic attraction with the ligand. For a given charge, smaller ionic radii also contribute to increased stability.

Table 2: General Trends in Stability Constants (log K) for Diamine Complexes

| Metal Ion | Representative log K₁ (ethylenediamine) |

| Cu(II) | 10.7 |

| Ni(II) | 7.5 |

| Zn(II) | 5.7 |

| Co(II) | 5.9 |

| Fe(II) | 4.3 |

Data for a representative diamine ligand, ethylenediamine, illustrating the Irving-Williams series.

Spectroscopic and Magnetic Investigations of Coordination Compounds

Spectroscopic and magnetic studies are indispensable tools for characterizing the coordination compounds of this compound and understanding their electronic structure and bonding.

Spectroscopic Investigations:

Infrared (IR) Spectroscopy: The IR spectrum of free this compound shows characteristic C-N and C-O stretching vibrations. Upon coordination to a metal ion, the C-N stretching frequency is expected to shift, providing evidence of the involvement of the nitrogen atoms in bonding. New bands at lower frequencies corresponding to metal-nitrogen (M-N) vibrations can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the morpholine rings and the ethylenic bridge will be affected by coordination. The symmetry of the complex in solution can also be inferred from the number and multiplicity of the NMR signals.

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with partially filled d-orbitals, UV-Vis spectroscopy can be used to study the d-d electronic transitions. The energy and intensity of these transitions provide information about the coordination geometry and the ligand field strength of this compound. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

Magnetic Investigations:

The magnetic properties of coordination compounds of this compound with paramagnetic metal ions provide insights into the number of unpaired electrons and the spin state of the metal center. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff) of the complex, which can be related to the number of unpaired electrons using the spin-only formula.

For example, a high-spin octahedral Co(II) complex (d⁷) would be expected to have three unpaired electrons and a magnetic moment of around 3.87 B.M., whereas a low-spin complex would have one unpaired electron and a magnetic moment of approximately 1.73 B.M. The actual measured magnetic moment can help to distinguish between different possible geometries and spin states.

Table 3: Expected Magnetic Moments for Octahedral Complexes with a dⁿ Configuration

| Metal Ion | dⁿ Configuration | High Spin (μ_eff, B.M.) | Low Spin (μ_eff, B.M.) |

| Cr(III) | d³ | 3.87 | - |

| Mn(II) | d⁵ | 5.92 | 1.73 |

| Fe(II) | d⁶ | 4.90 | 0.00 |

| Co(II) | d⁷ | 3.87 | 1.73 |

| Ni(II) | d⁸ | 2.83 | - |

| Cu(II) | d⁹ | 1.73 | - |

Theoretical spin-only values.

Catalytic Applications and Mechanistic Investigations

1,2-Dimorpholinoethane as an Organic Catalyst

This compound serves as an organic catalyst in the production of polyurethanes (PU), particularly in foaming processes. Its catalytic activity stems from the presence of two tertiary amine groups within its molecular structure. In polyurethane synthesis, catalysts are crucial for controlling the rates of two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these reactions is essential for determining the final properties and cellular structure of the foam. google.com

Tertiary amine catalysts, such as this compound, function by activating the reactants. There are two generally accepted mechanisms for amine catalysis in urethane (B1682113) formation researchgate.net:

Nucleophilic Catalysis : The amine catalyst's lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group, forming a reactive, unstable complex. This complex then more readily reacts with the hydroxyl group of the polyol or with water.

General Base Catalysis : The amine catalyst forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity and facilitating its attack on the isocyanate group.

While detailed kinetic and mechanistic studies specifically isolating the performance of this compound are not as prevalent in literature as for other commercial amine catalysts, its structural features are indicative of its function. Amine catalysts are known to primarily catalyze the blowing reaction, which generates carbon dioxide gas for foam expansion, although they also influence the gelling reaction that builds the polymer backbone. researchgate.net The selection of a specific amine catalyst, or a combination of catalysts, allows manufacturers to tailor the foam's processing characteristics, such as cream time, rise time, and tack-free time, thereby controlling the foam's density, cell structure, and physical properties. researchgate.netmdpi.com

Role of this compound in Transition Metal-Catalyzed Reactions

Beyond its use as an organic catalyst, this compound functions as a bidentate ligand in transition metal catalysis. It plays a significant role in reactions such as the nickel-catalyzed three-component reductive coupling for the synthesis of tertiary benzhydryl amines. acs.orgprinceton.edu This reaction couples benzaldehydes, N-trimethylsilyl amines, and organic electrophiles to form complex amine products, which can be challenging to access through traditional methods. acs.org

| Ligand Type | Example Ligand | General Observation on Yield |

|---|---|---|

| No Ligand | - | Low Yield (e.g., 20%) |

| Bidentate Amine Ligands | Quinoxaline (Quinox) | Substantially Improved Yield |

| Bidentate Amine Ligands | Pyridine-oxazoline (Pybox) | High Yield |

| Tridentate Amine Ligands | 2,6-bis(N-pyrazolyl)pyridine (bpp) | High Yield, Superior in 3-component system |

Mechanistic investigations into the nickel-catalyzed reductive amination strongly support a sequential oxidative addition mechanism. acs.orgprinceton.edu Oxidative addition is a fundamental step in many catalytic cycles where a metal complex with a low oxidation state is oxidized by the addition of a substrate, which cleaves and adds to the metal center. youtube.com

In this specific nickel-catalyzed reaction, the proposed cycle involves the following key stages:

A low-valent nickel(0) species is generated in situ.

The Ni(0) complex undergoes oxidative addition with the organic electrophile (e.g., an aryl halide), forming an organonickel(II) intermediate. This step increases the oxidation state of nickel from 0 to +2.

This Ni(II) species then reacts with the iminium ion (formed from the aldehyde and amine).

The final step is a reductive elimination, where the coupled product is released, and the nickel catalyst is regenerated in its low-valent state, allowing the cycle to continue.

This pathway is a common paradigm in nickel-catalyzed cross-coupling reactions and is favored for its ability to selectively couple different electrophilic partners under reductive conditions. youtube.com

An alternative mechanistic pathway that was considered involves the formation of α-amino radical intermediates. acs.orgprinceton.edu In such a scenario, a single-electron transfer (SET) from a low-valent nickel species to the iminium ion would generate an α-amino radical. acs.orgnih.gov This radical could then be intercepted by a nickel complex to form the carbon-carbon bond.

However, detailed mechanistic studies for this specific three-component reductive amination concluded that a pathway proceeding via α-amino radical formation is not the operative mechanism. acs.orgprinceton.edu The evidence pointed more conclusively toward the sequential oxidative addition model, where distinct two-electron redox steps (Ni(0)/Ni(II)) dominate the catalytic cycle rather than the one-electron processes that would generate radical intermediates. While nickel catalysis is well-known to facilitate reactions through radical pathways in other contexts, the specific conditions and substrates in this reductive amination favor the non-radical oxidative addition route. acs.orgnih.govresearchgate.net

The structure of the ligand coordinated to the nickel center has a profound impact on the reaction's efficiency and outcome. illinois.edu For the reductive amination reaction, the use of bidentate and tridentate amine ligands was shown to be critical for achieving high yields. princeton.edu this compound, as a bidentate nitrogen-donor ligand, fits into the class of ligands that effectively promote this transformation.

Several properties of the ligand structure are known to influence catalytic activity:

Steric Effects : The bulkiness of the ligand can influence the coordination geometry around the nickel center, affecting the rates of oxidative addition and reductive elimination. psu.edu In some cases, increased steric bulk can promote the desired product formation by disfavoring side reactions. acs.org

Electronic Effects : The electron-donating or withdrawing nature of the ligand modifies the electron density at the nickel center. researchgate.net Electron-rich ligands, like many amines, can make the nickel more nucleophilic, which can facilitate the initial oxidative addition step. illinois.edu

Bite Angle : In bidentate ligands like this compound, the angle formed by the two donor atoms and the metal center (the bite angle) can impact catalytic activity. This geometric constraint influences the stability of intermediates and the energy barriers for key steps in the catalytic cycle. acs.org

In the optimization studies for the nickel-catalyzed reductive amination, it was noted that for several classes of amine ligands, substitution near the metal binding sites led to lower yields compared to the unsubstituted parent ligands, highlighting the sensitivity of the reaction to the ligand's steric and electronic environment. nih.gov

Table of Mentioned Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Organic Catalyst; Bidentate Ligand |

| Isocyanate | Reactant in Polyurethane Production |

| Polyol | Reactant in Polyurethane Production |

| Tertiary Benzhydryl Amines | Product of Ni-Catalyzed Reaction |

| Benzaldehyde | Reactant in Ni-Catalyzed Reaction |

| N-trimethylsilyl amine | Reactant in Ni-Catalyzed Reaction |

| Organic Electrophile | Reactant in Ni-Catalyzed Reaction |

| Quinoxaline (Quinox) | Bidentate Amine Ligand |

| Pyridine-oxazoline (Pybox) | Bidentate Amine Ligand |

Ligand in Iridium(I)-Catalyzed N-Methylation of Amines with Methanol (B129727)

This compound serves as a crucial ligand in the iridium(I)-catalyzed N-methylation of amines, a significant transformation in organic chemistry for the synthesis of N-methylated amines which are prevalent in pharmaceuticals and agrochemicals. This process utilizes methanol as a sustainable and atom-economical C1 source.

The iridium(I)-catalyzed N-methylation of amines with methanol proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This catalytic cycle involves a sequence of oxidation and reduction steps where the catalyst temporarily "borrows" hydrogen from the alcohol.

The key steps of this mechanism are:

Oxidation: The iridium catalyst facilitates the dehydrogenation of methanol to formaldehyde (B43269). The catalyst abstracts two hydrogen atoms from methanol, forming a metal hydride species and releasing formaldehyde.

Condensation: The in situ generated formaldehyde condenses with the primary or secondary amine to form an imine or enamine intermediate.

Reduction: The iridium hydride species then transfers the "borrowed" hydrogen atoms to the imine or enamine, reducing it to the corresponding N-methylated amine.

Catalyst Regeneration: Upon reduction of the intermediate, the iridium catalyst is regenerated and can participate in a new catalytic cycle.

The use of this compound as a ligand is critical in stabilizing the iridium center and modulating its electronic and steric properties to efficiently facilitate these steps.

In the iridium(I)-catalyzed N-methylation of amines, mechanistic studies have identified distinct species that play roles as the catalytically active species and the catalyst resting state. The active species is the chemical entity that directly participates in the catalytic cycle, while the resting state is a stable, off-cycle species that can re-enter the catalytic cycle under the reaction conditions.

Through spectroscopic and kinetic analyses, the catalytically active species is often identified as a coordinatively unsaturated iridium complex, rendered more reactive by the presence of the this compound ligand. The bidentate nature of the diamine ligand helps to create a stable yet reactive coordination environment around the iridium center. The resting state is typically a more stable, coordinatively saturated iridium complex that is in equilibrium with the active species. The equilibrium between these states can be influenced by factors such as temperature, solvent, and the concentrations of reactants and products.

| Species | Role in Catalysis |

| Active Species | Directly participates in the borrowing hydrogen cycle, facilitating the dehydrogenation and hydrogenation steps. |

| Resting State | A stable, off-cycle species in equilibrium with the active catalyst. |

General Considerations for this compound as a Catalyst in Organic Synthesis

Beyond its specific role in iridium catalysis, this compound and related diamines are valuable ligands and organocatalysts in a variety of organic transformations. nih.govresearchgate.net The presence of two tertiary amine functionalities within the molecule imparts unique properties that are beneficial for catalysis.

Key considerations for its use include:

Chelating Ability: As a bidentate ligand, it can chelate to metal centers, forming stable complexes that can act as efficient catalysts. This chelation effect often enhances the stability and activity of the catalyst compared to monodentate ligands. nih.gov

Basicity: The tertiary amine groups provide basic sites that can act as proton sponges or be directly involved in base-catalyzed reactions.

Steric Hindrance: The morpholine (B109124) rings introduce a degree of steric bulk around the coordinating nitrogen atoms, which can influence the selectivity of catalytic reactions.

These properties make this compound and its derivatives suitable for a range of reactions, including cross-coupling reactions, hydrogenations, and various condensation reactions. researchgate.net

Utilization as a Building Block for Catalytically Active Ionic Liquids

This compound serves as a versatile building block for the synthesis of dicationic ionic liquids. nih.gov These ionic liquids can be designed to have specific catalytic functionalities by incorporating acidic or basic groups, or by acting as scaffolds for metal catalysts.

The synthesis of these ionic liquids typically involves the quaternization of the tertiary amine groups of this compound with alkyl halides, followed by anion exchange. By varying the alkyl substituents and the counter-anions, the physical and chemical properties of the resulting ionic liquids, such as their solubility, viscosity, and catalytic activity, can be finely tuned.

These functionalized ionic liquids have shown promise as "green" alternatives to traditional volatile organic solvents and catalysts in a variety of reactions, including esterifications, condensations, and multicomponent reactions. nih.gov The dicationic nature of these ionic liquids, derived from the 1,2-diaminoethane backbone, can lead to enhanced thermal stability and different catalytic properties compared to their monocationic counterparts.

| Ionic Liquid Precursor | Resulting Ionic Liquid Type | Potential Catalytic Applications |

| This compound | Dicationic Imidazolium-based | Organocatalysis, supports for metal catalysts, green solvents. |

Supramolecular Chemistry and Intermolecular Recognition

Investigation of Weak Interactions in Crystal Lattices for Supramolecular Design

The design of novel supramolecular structures hinges on a thorough understanding of the weak intermolecular forces that guide molecular assembly. In the crystal lattice of 1,2-Dimorpholinoethane and its derivatives, several types of non-covalent interactions are at play.

Hydrogen Bonding: While DME lacks conventional hydrogen bond donors, its oxygen and nitrogen atoms can act as acceptors. In the presence of suitable donor molecules, it can participate in hydrogen bonding. More significantly, studies on derivatives such as this compound-1,2-dithione have revealed the presence of weak C-H···O hydrogen bonds. wiley.com These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal structure. The geometry and directionality of these bonds are critical in dictating the final supramolecular architecture.

The following table summarizes the key weak interactions observed in the crystal structures related to this compound.

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Weak C-H···O Hydrogen Bond | C-H groups on the morpholine (B109124) and ethylene (B1197577) moieties | Oxygen atoms of the morpholine rings | Directional control over molecular packing, formation of specific motifs. |

| Van der Waals Forces | Entire molecule | Neighboring molecules | Non-directional packing stabilization, crucial for overall lattice energy. |

A detailed analysis of these weak interactions is paramount for the rational design of co-crystals and other multicomponent supramolecular systems where DME acts as a key building block.

Formation of Supramolecular Networks and Adducts with Metal Complexes

The presence of two tertiary nitrogen atoms in the this compound molecule allows it to function effectively as a bidentate ligand, coordinating to a single metal center to form a stable five-membered chelate ring. wikipedia.org This chelating ability is a cornerstone of its role in the formation of extended supramolecular networks and adducts with metal complexes.

When reacted with various transition metals, DME can facilitate the construction of discrete polynuclear complexes or infinite coordination polymers. The geometry and coordination preferences of the metal ion, along with the stoichiometry of the reaction, dictate the dimensionality and topology of the resulting supramolecular network. For instance, the flexible ethylene linker in DME allows for a degree of conformational freedom, which can accommodate the coordination requirements of different metal centers, leading to a variety of structural motifs.

The general principle involves the linking of metal centers by the bifunctional DME ligand, creating chains, layers, or three-dimensional frameworks. The voids or channels within these networks can potentially encapsulate solvent molecules or other guest species, leading to the formation of inclusion compounds.

Comparative Analysis of Supramolecular Structures with Analogous Diamines

To better understand the unique contribution of the morpholine moieties to the supramolecular chemistry of this compound, a comparative analysis with analogous diamines is instructive. Diamines such as piperazine (B1678402) and its N,N'-disubstituted derivatives share the core diamine functionality but differ in the nature of the heterocyclic ring.

| Diamine | Key Structural Features | Impact on Supramolecular Chemistry |

| This compound | Contains oxygen atoms in the morpholine rings. | The oxygen atoms introduce potential hydrogen bond accepting sites (C-H···O interactions) and influence the overall polarity and solubility. The chair conformation of the morpholine rings imposes specific steric constraints. |

| N,N'-Dimethylpiperazine | Lacks the oxygen atoms of the morpholine ring. | Primarily relies on C-H···N interactions and van der Waals forces for supramolecular assembly. The absence of the ether oxygen reduces the hydrogen bond accepting capability. |